4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid
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Overview
Description
4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different substituents onto the pyrrole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and solvents like DMSO or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound’s derivatives are used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid: This compound has a similar core structure but with a methyl group attached, which can influence its biological activity and chemical properties.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridazine ring.
Uniqueness
4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrrole and pyridazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and development.
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-5H,(H,12,13) |
InChI Key |
XEXVJLDBZLCWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C(C=N2)C(=O)O |
Origin of Product |
United States |
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